molecular formula C68H144N22O7 B12351060 CID 137699695

CID 137699695

Cat. No.: B12351060
M. Wt: 1382.0 g/mol
InChI Key: VCPCWRCQNQHWDV-ABCDITCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 137699695” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 137699695 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions in controlled environments. The use of automated systems and advanced technologies ensures high yield and purity. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

CID 137699695 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, and substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of CID 137699695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Common molecular targets include enzymes, receptors, and ion channels . The pathways involved in its mechanism of action include signal transduction, metabolic, and regulatory pathways .

Comparison with Similar Compounds

CID 137699695 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

This compound stands out due to its unique chemical structure and specific applications in various scientific fields.

Properties

Molecular Formula

C68H144N22O7

Molecular Weight

1382.0 g/mol

InChI

InChI=1S/C68H144N22O7/c1-9-51(6)61(89-45-60-16-13-37-90(60)48-63(50(4)5)81-28-26-70)46-78-33-36-82-62(53(8)91)47-77-30-29-75-31-34-79-56(19-23-66(94)95)42-88-59(38-49(2)3)44-87-57(18-22-65(72)93)43-85-54(15-12-27-83-68(73)74)39-76-32-35-80-55(17-21-64(71)92)41-86-58(20-24-67(96)97)40-84-52(7)14-10-11-25-69/h26,30,32-33,49-63,75-82,84-89,91H,9-25,27-29,31,34-48,69-70H2,1-8H3,(H2,71,92)(H2,72,93)(H,94,95)(H,96,97)(H4,73,74,83)/t51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61+,62+,63+/m0/s1

InChI Key

VCPCWRCQNQHWDV-ABCDITCPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN[CH]CN[C@H](CN[CH]CNCCN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CCC(=O)N)CN[C@@H](CCCN=C(N)N)CN[CH]CN[C@@H](CCC(=O)N)CN[C@@H](CCC(=O)O)CN[C@H](C)CCCCN)[C@@H](C)O)NC[C@@H]1CCCN1C[C@H](C(C)C)NC[CH]N

Canonical SMILES

CCC(C)C(CN[CH]CNC(CN[CH]CNCCNC(CCC(=O)O)CNC(CC(C)C)CNC(CCC(=O)N)CNC(CCCN=C(N)N)CN[CH]CNC(CCC(=O)N)CNC(CCC(=O)O)CNC(C)CCCCN)C(C)O)NCC1CCCN1CC(C(C)C)NC[CH]N

Origin of Product

United States

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